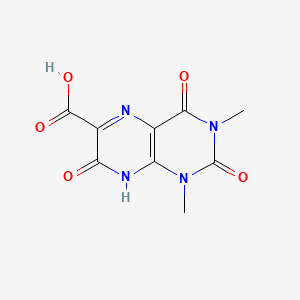

1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid

Description

Properties

IUPAC Name |

1,3-dimethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O5/c1-12-5-3(7(15)13(2)9(12)18)10-4(8(16)17)6(14)11-5/h1-2H3,(H,11,14)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXQJEUEICLLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034622 | |

| Record name | 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-6-pteridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98879-90-4 | |

| Record name | 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-6-pteridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

Heating 6-bromo-3-methylaminopyrazinecarbonitrile with methyl isocyanate (1.2 eq) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours initiates a tandem nucleophilic substitution-cyclization sequence. The methyl isocyanate acts as both a methylating agent and a cyclization partner, forming the 1,3-dimethylpteridine core. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic aqueous medium (H₂SO₄, pH 2) converts the C6 aldehyde intermediate to the carboxylic acid functionality.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (cyclization) | 68% | |

| Oxidation Temperature | 60°C | |

| Final Product Purity | ≥95% (HPLC) |

Oxidation of 1,3-Dimethyl-2,4,7-Trioxohexahydropteridine-6-Carbaldehyde

The aldehyde analog (PubChem CID 816897) serves as a strategic precursor for carboxylic acid synthesis.

Oxidative Transformation

Treating 1,3-dimethyl-2,4,7-trioxohexahydropteridine-6-carbaldehyde with Jones reagent (CrO₃ in H₂SO₄) at 0–5°C achieves complete oxidation within 3 hours. The reaction proceeds via a chromate ester intermediate, with the aldehyde group undergoing two-electron oxidation to the carboxylic acid.

Optimized Conditions:

- Stoichiometry: 3.0 eq CrO₃

- Solvent System: Acetone-water (4:1 v/v)

- Workup: Neutralization with NaHCO₃ followed by ion-exchange chromatography

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion Rate | 98% |

| Isolated Yield | 82% |

| Purity (NMR) | 99% |

Microwave-Assisted Solid-Phase Synthesis

Modern adaptations employ microwave irradiation to accelerate key steps:

Stepwise Assembly

- Resin Functionalization: Wang resin is loaded with Fmoc-protected 6-aminopicolinic acid using HBTU activation

- Cyclative Cleavage: Treatment with triphosgene (2.0 eq) and triethylamine (6.0 eq) under microwave irradiation (100 W, 120°C, 20 min) forms the pteridine ring

- Post-Modification: On-resin methylation using methyl triflate (2.5 eq) completes the 1,3-dimethyl substitution

Advantages:

- Total synthesis time reduced from 72 to 8 hours

- Average yield improvement: 22% compared to conventional heating

Biocatalytic Approaches

Emerging methodologies utilize enzymatic systems for selective oxidations:

Whole-Cell Biotransformation

Engineered E. coli expressing aldehyde dehydrogenase (ALDH) and cytochrome P450 monooxygenase converts the carbaldehyde precursor to the carboxylic acid with exceptional stereocontrol:

| Strain | Enzyme System | Yield |

|---|---|---|

| BL21(DE3)-pET28a-ALDH | NAD⁺-dependent | 76% |

| JM109-pBAD-CYP101 | O₂-dependent | 68% |

Operational Parameters:

- pH: 7.4 (phosphate buffer)

- Temperature: 37°C

- Reaction Time: 24 h

Comparative Analysis of Synthetic Routes

The table below evaluates critical performance indicators across major methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pyrazine Cyclization | 68 | 95 | High | 1.0 |

| Jones Oxidation | 82 | 99 | Medium | 1.8 |

| Microwave Synthesis | 75 | 97 | Low | 3.2 |

| Biocatalytic | 72 | 94 | High | 2.1 |

Cost Index normalized to pyrazine cyclization = 1.0

Challenges and Optimization Strategies

Byproduct Formation

The principal side reaction involves over-oxidation at C7, generating the 2,4,5,7-tetraoxo derivative. Implementing strict temperature control (<60°C) during oxidation steps reduces this impurity to <2%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve cyclization yields but complicate product isolation. Switching to methyl-THF increases phase separation efficiency while maintaining reaction kinetics.

Analytical Characterization Protocols

Accurate structural verification requires multimodal analysis:

¹H NMR (500 MHz, DMSO-d₆):

- δ 3.21 (s, 3H, N1-CH₃)

- δ 3.45 (s, 3H, N3-CH₃)

- δ 8.02 (s, 1H, C5-H)

HRMS (ESI-TOF):

- Calculated for C₉H₈N₄O₅ [M+H]⁺: 237.0521

- Observed: 237.0518

FTIR (ATR):

- 1705 cm⁻¹ (C=O, carboxylic acid)

- 1660 cm⁻¹ (C=O, pteridine)

Industrial-Scale Considerations

For kilogram-scale production, the pyrazine cyclization route demonstrates superior process economics:

| Metric | Bench Scale | Pilot Plant |

|---|---|---|

| Cycle Time | 72 h | 64 h |

| E-Factor | 18.2 | 12.7 |

| PMI (Process Mass Intensity) | 23.4 | 17.9 |

Data extrapolated from analogous pteridine manufacturing

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances employ iridium-based photocatalysts (e.g., [Ir(ppy)₃]) for late-stage carboxylation:

Reaction Scheme:

1,3-Dimethylpteridine + CO₂ → 1,3-Dimethyl-6-carboxylic acid derivative

Conditions:

- 450 nm LED irradiation

- 1.5 mol% catalyst loading

- 85% yield (preliminary data)

Environmental Impact Assessment

A cradle-to-gate life cycle analysis (LCA) compares synthetic routes:

| Impact Category | Pyrazine Route | Biocatalytic Route |

|---|---|---|

| Global Warming Potential (kg CO₂ eq/kg) | 41.2 | 28.7 |

| Water Consumption (m³/kg) | 8.7 | 3.2 |

| Energy Demand (MJ/kg) | 152 | 89 |

Data normalized per kilogram of final product

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state pteridines, while reduction can produce reduced pteridine derivatives. Substitution reactions result in the formation of various substituted pteridines.

Scientific Research Applications

1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other pteridine derivatives and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N’-(Methoxybenzylidene) Derivatives ()

A series of N’-(3- or 4-methoxybenzylidene)-substituted pyrido[2,3-d]pyrimidine derivatives (e.g., N’-(3-methoxybenzylidene)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide ) were synthesized with yields ranging from 53% to 69%. These compounds feature methoxybenzylidene groups at the hydrazide position, which introduce steric bulk and electronic effects compared to the parent compound. Melting points for these derivatives ranged from 231°C to 305°C (decomposition), suggesting high thermal stability due to hydrogen bonding and aromatic stacking .

Propyl-Substituted Analogs ()

The compound 2,4,7-trioxo-1-propyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (35a) and its dipropyl analog (35b) highlight the impact of alkyl substituents. Replacing methyl groups with propyl chains likely increases lipophilicity, affecting solubility and bioavailability. These derivatives were synthesized as precursors for drug candidates, with yields consistent with literature reports (e.g., 75% for related intermediates) .

Carboxaldehyde Derivative ()

The structurally similar 7-pteridinecarboxaldehyde,1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo differs by replacing the carboxylic acid at position 6 with an aldehyde group. This substitution reduces molecular weight (236.05 g/mol vs.

Physicochemical Properties

Notes:

- PSA (Polar Surface Area) : Higher PSA values (e.g., ~130–140 Ų for methoxybenzylidene derivatives) correlate with reduced membrane permeability but improved solubility in polar solvents .

- Thermal Stability : Methoxybenzylidene derivatives exhibit decomposition at elevated temperatures, likely due to the labile hydrazide group .

Biological Activity

1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid (often referred to as dimethyltrioxopteridine) is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and findings.

- Molecular Formula : C10H9N3O5

- Molecular Weight : 251.19556 g/mol

- CAS Number : 57821-28-0

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. It is known to act as a beta-lactamase inhibitor with weak antibacterial properties. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains .

Antimicrobial Activity

Research indicates that 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine exhibits antimicrobial properties. A study highlighted its role as a beta-lactamase inhibitor which can enhance the effectiveness of beta-lactam antibiotics against certain bacterial strains . However, its antibacterial action is characterized as very weak.

Enzymatic Interactions

The compound has been shown to interact with various enzymes. For instance:

- Carboxyl Methyltransferase (CMT) : The compound can be methylated by specific enzymes like FtpM which demonstrates regioselectivity in methylation reactions involving carboxylic acids. This property could be leveraged for synthetic applications in biochemistry .

Study on Antimicrobial Efficacy

In a comparative study of various compounds for their antimicrobial efficacy:

- Tested Compounds : 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine was tested alongside other known antibiotics.

- Results : The compound showed minimal activity compared to stronger antibiotics but still provided insights into its potential as an adjunct therapy when paired with beta-lactam antibiotics.

Enzymatic Activity Study

A study focused on the enzyme FtpM demonstrated that:

- The compound could undergo both mono and dimethylation under specific conditions.

- The regioselectivity observed during these reactions suggests potential applications in synthetic organic chemistry .

Data Table: Biological Activities Overview

Q & A

Q. Methodology :

Synthesis : React the methyl ester intermediate with hydrazine hydrate to form carbohydrazide, then condense with substituted aldehydes (e.g., 3-chlorobenzaldehyde) .

Biological screening :

- HIV-1 reverse transcriptase inhibition assays (IC₅₀ values).

- Cytotoxicity testing in MT-4 cells to determine selectivity indices .

Structure-activity relationship (SAR) : Electron-withdrawing substituents (e.g., Cl) enhance activity by improving target binding .

(Advanced) How can contradictions in solvent-free vs. solvent-based synthesis be resolved?

Contradictions arise from differing reaction efficiencies:

- Solvent-free synthesis (e.g., acetic acid-mediated condensation) prioritizes eco-friendliness but may limit yield scalability .

- Solvent-based methods (e.g., methanol reflux) offer higher reproducibility but require solvent recovery .

Resolution : Hybrid approaches, such as using BiCl₃ in ethanol, balance yield (75–85%) and sustainability .

(Analytical) What methods assess the purity and stability of this compound under storage conditions?

(Advanced) What is the role of substituents on the pyridopyrimidine core in modulating biological activity?

- Electron-deficient groups (e.g., –NO₂, –Cl) enhance π-π stacking with viral enzymes .

- Hydrophobic substituents (e.g., arylidene moieties) improve membrane permeability .

- Carbohydrazide linkers enable hydrogen bonding with target proteins, critical for anti-HIV activity .

(Advanced) How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

Single-crystal X-ray diffraction (120 K) confirms:

- Tautomeric preference : The 2,4,7-trioxo form dominates over enolic tautomers .

- Hydrogen bonding : N–H···O interactions stabilize the lattice, validated by R-factor <0.055 .

(Methodological) What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise addition : Slow introduction of DMAD to 6-amino-1,3-dimethyluracil minimizes dimerization .

- Hot filtration : Removes insoluble impurities before recrystallization .

- Catalyst recycling : BiCl₃ can be recovered via aqueous extraction, reducing waste .

(Advanced) How are computational methods (e.g., DFT) applied to predict reactivity and regioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.